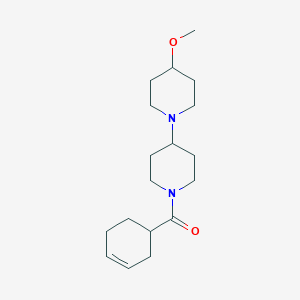

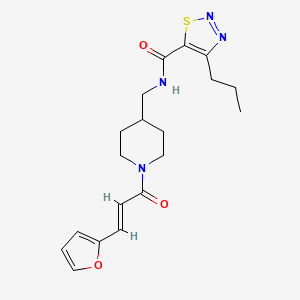

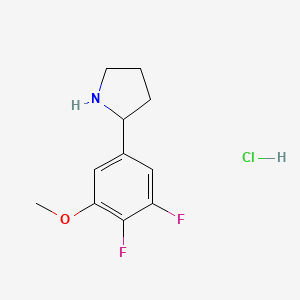

1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve palladium-catalyzed aminocarbonylation reactions, as described in the synthesis of alkoxycarbonylpiperidines . This method could potentially be adapted for the synthesis of 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine by choosing appropriate starting materials and reaction conditions. Additionally, the straightforward synthesis of chiral piperidinylmethanol derivatives from racemic starting materials suggests that there are efficient routes available for synthesizing complex piperidine-based structures.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be significantly influenced by the presence of substituents, as seen in the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which exhibits an axial t-butyl group . This indicates that the steric effects of substituents on the piperidine ring can lead to conformational preferences, which would also be relevant for the molecular structure analysis of 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can vary depending on the functional groups present. For instance, the presence of ester functionality in piperidines allows them to act as N-nucleophiles in aminocarbonylation reactions . This suggests that the methoxy and carbonyl groups in 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine could influence its reactivity in similar chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine are not directly reported, the properties of related compounds can provide some insights. For example, the formation of cocrystals and the study of hydrogen bonding interactions in complexes involving bipyridine homologues can shed light on the potential intermolecular interactions and solid-state properties of the compound . Additionally, the synthesis of chiral ligands based on piperidine derivatives and their use in catalytic reactions suggest that the compound could have interesting stereochemical properties and potential applications in asymmetric synthesis.

Applications De Recherche Scientifique

Alkoxycarbonylpiperidines as N-nucleophiles

Alkoxycarbonylpiperidines, similar to 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions, involving iodobenzene and iodoalkenes, result in the formation of carboxamides and ketocarboxamides under certain conditions (Takács et al., 2014).

Oxyfunctionalization of Ketones

1-Oxopiperidinium salt, derived from compounds like 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, has been used for the oxyfunctionalization of enolizable ketones. This process achieves regioselective α- or γ-oxygenated carbonyl compounds, showcasing the utility of piperidine derivatives in organic synthesis (Ren et al., 1996).

Total Synthesis of (+)-Aloperine

In the total synthesis of aloperine, a compound structurally related to 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine played a central role. The synthesis involved an intramolecular Diels−Alder reaction with a N-silylamine linkage, demonstrating the importance of piperidine derivatives in complex organic syntheses (Brosius et al., 1999).

Oxidation Mediated by Nitroxyl Radicals

Piperidine derivatives, such as 4-substituted-2,2,6,6-tetramethylpiperidine-1-oxyl, have been used in oxidation reactions mediated by nitroxyl radicals. This process facilitates the oxidation of polymeric terminal diols to form polymers containing carbonyl moieties (Yoshida et al., 1992).

Propriétés

IUPAC Name |

cyclohex-3-en-1-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-3,15-17H,4-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUCUCMSUGPQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)

![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2524635.png)

![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)